Ned-K

Cardiac Ischemia-Reperfusion Injury NAADP Signaling Calcium Oscillations

Ned-K (CAS 2250019-90-8) overcomes Ned-19's key limitations-poor aqueous solubility and RyR off-target inhibition-through rational cyano-substitution. • 100× higher NAADP potency: suppresses Ca²⁺ oscillations at sub-µM levels. • Clean TPC1 selectivity: no Ca²⁺ spark effect at 300 µM, ensuring on-target NAADP inhibition. • In vivo-validated: significantly reduces myocardial infarct size in mice, where Ned-19 failed. • Delays mPTP opening under oxidative stress, confirming upstream mitochondrial protection. ≥98% HPLC purity; soluble to 50 mM in DMSO. Store at -20°C. For research use only.

Molecular Formula C31H31N5O3
Molecular Weight 521.6 g/mol
Cat. No. B1150301
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNed-K
Synonyms(1R,3S)-1-[3-[[4-(2-Cyanophenyl)piperazin-1-yl]methyl]-4-methoxyphenyl]-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid
Molecular FormulaC31H31N5O3
Molecular Weight521.6 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2C3=C(CC(N2)C(=O)O)C4=CC=CC=C4N3)CN5CCN(CC5)C6=CC=CC=C6C#N
InChIInChI=1S/C31H31N5O3/c1-39-28-11-10-20(29-30-24(17-26(34-29)31(37)38)23-7-3-4-8-25(23)33-30)16-22(28)19-35-12-14-36(15-13-35)27-9-5-2-6-21(27)18-32/h2-11,16,26,29,33-34H,12-15,17,19H2,1H3,(H,37,38)/t26-,29+/m0/s1
InChIKeyLMTWTJMBOFXQTH-LITSAYRRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ned-K: NAADP Signaling Inhibitor for Cardiac Research


Ned-K is a synthetic, small-molecule inhibitor of nicotinic acid adenine dinucleotide phosphate (NAADP) signaling. It is a cyano-analogue of the NAADP antagonist Ned-19, designed to improve physicochemical properties and target engagement [1]. Ned-K suppresses cytosolic Ca2+ oscillations in cardiomyocytes by inhibiting NAADP-dependent calcium release from acidic stores via two-pore channel 1 (TPC1), thereby preventing opening of the mitochondrial permeability transition pore (mPTP) and subsequent cell death [2]. It is characterized by high purity (≥98% HPLC) and solubility in DMSO [3].

Ned-K vs. Generic NAADP Antagonists


NAADP antagonists are not functionally interchangeable due to significant differences in their molecular target engagement, downstream signaling specificity, and physicochemical properties. Ned-K was rationally designed to overcome critical limitations of the first-generation antagonist Ned-19, including poor aqueous solubility and off-target inhibition of ryanodine receptors (RyR) at higher concentrations [1]. These differences translate into divergent in vivo efficacy and cellular selectivity profiles, making Ned-K the preferred tool for robust, reproducible studies of NAADP-dependent calcium signaling in cardiac ischemia-reperfusion injury [2].

Ned-K Quantitative Evidence Guide


DMSO Solubility Advantage

Ned-K demonstrates superior solubility compared to the first-generation NAADP antagonist Ned-19. This physicochemical advantage allows for the preparation of higher concentration stock solutions, facilitating in vitro experimental design and reducing the risk of compound precipitation during assays [1].

Cardiac Ischemia-Reperfusion Injury NAADP Signaling Calcium Oscillations

Superior Ca2+ Oscillation Suppression

In an in vitro model of simulated ischemia and reperfusion (sIR) using adult rat cardiomyocytes, Ned-K was significantly more potent than Ned-19 at suppressing pathological Ca2+ oscillations. A 0.1 µM concentration of Ned-K achieved the same level of suppression as 10 µM of Ned-19, indicating a 100-fold improvement in functional potency in this critical disease-relevant model [1].

Cardiac Ischemia-Reperfusion Injury NAADP Signaling Calcium Oscillations

sIR-Induced Cell Death Protection

Ned-K provided significantly greater protection against cell death following simulated ischemia-reperfusion (sIR) in vitro than Ned-19. At an equimolar concentration of 10 µM, Ned-K reduced the percentage of dead cells to a greater extent than Ned-19, demonstrating its superior efficacy in this key cardioprotection readout [1].

Cardiac Ischemia-Reperfusion Injury Cardioprotection NAADP Signaling

In Vivo Infarct Size Reduction

In a mouse model of myocardial infarction (30 min ischemia / 120 min reperfusion), intravenous administration of Ned-K 5 minutes before reperfusion resulted in a profound and statistically significant reduction in infarct size. In contrast, an equivalent dose of Ned-19 did not produce a significant reduction compared to vehicle controls, highlighting the superior in vivo efficacy of Ned-K [1].

Myocardial Infarction In Vivo Cardioprotection NAADP Signaling

RyR Off-Target Selectivity

Ned-K exhibits superior selectivity for its NAADP target over the ryanodine receptor (RyR), a key component of excitation-contraction coupling. While high concentrations of Ned-19 (100 µM) significantly inhibited the frequency of spontaneous Ca2+ sparks, Ned-K at an even higher concentration (300 µM) did not alter spark frequency, confirming its cleaner pharmacological profile and reduced potential for confounding off-target cardiac effects [1].

Excitation-Contraction Coupling Cardiac Electrophysiology Off-Target Effects

Ned-K Research Application Scenarios


NAADP-Dependent Ca2+ Oscillations In Vitro

Ned-K is the superior tool for dissecting the role of NAADP signaling in ischemia-reperfusion injury in vitro. Its 100-fold higher potency compared to Ned-19 allows for effective Ca2+ oscillation suppression at sub-micromolar concentrations [1]. Furthermore, its high solubility ensures compound stability in experimental buffers [2], and its clean selectivity profile (no effect on Ca2+ sparks at 300 µM) guarantees that any observed effects are due to on-target NAADP inhibition, not RyR modulation [3].

In Vivo Myocardial Infarction Models

For researchers moving into in vivo models, Ned-K is essential. It is the only NAADP antagonist in its class demonstrated to significantly reduce infarct size in a mouse model of myocardial infarction [1]. Ned-19, its closest analog, failed to achieve a statistically significant reduction in the same experimental paradigm [1]. This established in vivo efficacy makes Ned-K the only logical choice for translational studies investigating NAADP inhibition as a cardioprotective strategy.

mPTP Opening & Mitochondrial Dysfunction

Ned-K provides a precise tool for investigating the link between lysosomal Ca2+ release, via TPC1, and mitochondrial dysfunction. The compound has been shown to significantly delay the opening of the mitochondrial permeability transition pore (mPTP) in cardiomyocytes exposed to oxidative stress [1]. This effect is not due to a direct action on the mPTP itself [1], confirming Ned-K as a valuable probe for upstream signaling events that converge on mitochondrial integrity.

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